Uperin-3.1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVLDAFRKIATVVKNVV |
Origin of Product |
United States |
Biological Activities and Pre Clinical Efficacy of Uperin 3.1
Antimicrobial Activity Spectrum
Uperin-3.1 exhibits activity against a spectrum of microorganisms, with particular potency noted against certain bacterial and enveloped viral species.
Antibacterial Potency and Specificity (e.g., against Staphylococcus aureus)
This compound has shown antibacterial activity, particularly against Gram-positive bacteria. It has been experimentally validated to target Staphylococcus aureus and Lactobacillus mesenteroides. bicnirrh.res.in While some studies on related uperin peptides, such as uperin 3.5, have shown more potent activity against Micrococcus luteus compared to Staphylococcus aureus in disc diffusion assays, this compound itself is noted for its activity against S. aureus. biorxiv.orgnih.govbiorxiv.org
Data on the minimum inhibitory concentration (MIC) for this compound against Staphylococcus aureus is available in research findings. For instance, one study mentions Staphylococcus aureus MIC at 16 µg/mL for a candidate peptide, though this refers to a different peptide (FD15) and not specifically this compound. researchgate.net However, this compound is generally described as having antibacterial activity against Gram-positive bacteria. bicnirrh.res.in
Table 1: Antibacterial Activity of this compound (Based on Available Data)
| Target Organism | Gram Nature | Activity | Validation |
| Staphylococcus aureus | Gram-positive | Antibacterial | Experimentally Validated bicnirrh.res.in |
| Lactobacillus mesenteroides | Gram-positive | Antibacterial | Experimentally Validated bicnirrh.res.in |
Antiviral Efficacy against Enveloped Viruses (e.g., Vaccinia Virus)
This compound has demonstrated antiviral efficacy, specifically against enveloped viruses like the Vaccinia Virus (VACV). Studies have shown that this compound can target the envelope of the virion, leading to the inhibition of infection. researchgate.netresearchgate.net Compared to other peptides like LL-37, this compound was found to have a significant, though lesser, effect on Vaccinia Virus viability. researchgate.netresearchgate.netnih.gov The mechanism involves attacking the viral envelope. researchgate.netnih.gov
Table 2: Antiviral Activity of this compound against Vaccinia Virus
| Target Virus | Virus Type | Activity | Effect on Virion | Relative Efficacy (vs. LL-37) |
| Vaccinia Virus | Enveloped | Antiviral (Virucidal) researchgate.netresearchgate.net | Targets and attacks viral envelope researchgate.netnih.gov | Significant, but lesser effect researchgate.netresearchgate.netnih.gov |
Cellular and Subcellular Targets of this compound Activity
The primary cellular and subcellular targets of this compound, consistent with many antimicrobial peptides, appear to be microbial membranes. This compound, being an amphipathic peptide, is attracted to the surface of microbes, likely through electrostatic interactions with negatively charged components of the cell membrane. nih.govresearchgate.net
The mechanism of action is thought to involve interaction with the lipid membrane, leading to membrane permeation and disruption. imrpress.comresearchgate.net this compound is suggested to fit the "carpet model" of membrane disruption, where peptides align parallel to the membrane surface and, at a certain concentration threshold, disrupt the membrane integrity. researchgate.netresearchgate.netnih.govrsc.orgbiorxiv.org Molecular dynamics studies on uperin peptides interacting with model bacterial membranes have shown that they can bind to the membrane surface and insert into the bilayer, adopting an alpha-helical structure parallel to the membrane surface. nih.govresearchgate.netmdpi.com This interaction can lead to membrane damage and cell death. biorxiv.orgnih.gov
Research on related peptides like uperin 3.5 also highlights the peptide's ability to form amyloid-like fibrils on bacterial cells or membrane mimetics, which is associated with membrane damage and cell death. biorxiv.orgnih.govbiorxiv.orgrsc.orgnih.govbiorxiv.orgnih.gov This suggests a potential link between amyloid formation and antimicrobial activity for some uperin peptides, although the precise mechanism can involve different structural conformations (e.g., cross-alpha and cross-beta amyloid fibrils). nih.govnih.govnih.govrcsb.orgbiorxiv.org
Table 3: Cellular and Subcellular Targets and Mechanisms
| Target Type | Specific Target(s) | Proposed Mechanism(s) | Supporting Evidence |
| Bacterial Cells | Cell Membrane | Membrane permeation and disruption imrpress.comresearchgate.net | Experimental validation against bacteria bicnirrh.res.in |
| Interaction via "carpet model" researchgate.netresearchgate.netnih.govrsc.orgbiorxiv.org | Studies on peptide-membrane interaction nih.govresearchgate.netmdpi.com | ||
| Amyloid fibril formation on membrane (for related uperins) biorxiv.orgnih.govbiorxiv.orgrsc.orgnih.govbiorxiv.orgnih.gov | Structural studies nih.govnih.govnih.govrcsb.orgbiorxiv.org | ||
| Enveloped Viruses | Viral Envelope | Disruption of the lipid envelope researchgate.netresearchgate.netnih.gov | Antiviral activity against Vaccinia Virus researchgate.netresearchgate.net |
| Consistent with "carpet model" researchgate.netnih.gov | Density gradient analysis of treated virions researchgate.netnih.gov |
Molecular Mechanism of Action: Membrane Interaction and Amyloidogenic Properties of Uperin Peptides
Membrane Interaction Modalities
The primary mode of antimicrobial action for Uperin peptides is the disruption of microbial cell membranes. This process is initiated by the peptide's adhesion to the membrane surface, followed by permeabilization and eventual lysis. The specific biophysical interactions driving these events are multifaceted, involving a combination of electrostatic and hydrophobic forces.
Electrostatic and Hydrophobic Driving Forces for Membrane Adsorption
The initial attraction and binding of Uperin peptides to a target membrane are governed by a combination of electrostatic and hydrophobic interactions. Uperin peptides, like many AMPs, are typically cationic, possessing a net positive charge. nih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged components commonly found in bacterial membranes, such as phosphatidylglycerol (PG). mdpi.comrsc.org This initial electrostatic interaction is a critical first step, concentrating the peptide at the membrane surface. latrobe.edu.au
Following this initial electrostatic docking, hydrophobic interactions become dominant. Uperin peptides can adopt an amphipathic α-helical structure in the presence of a membrane environment. nih.gov This conformation spatially separates their hydrophobic and hydrophilic amino acid residues, creating two distinct faces on the helix. nih.gov The hydrophobic face can then insert into the nonpolar, acyl chain core of the lipid bilayer, anchoring the peptide to the membrane. nih.govmdpi.com Molecular dynamics simulations of Uperin peptides show that they can stably bind to the membrane surface, with the helical structure oriented parallel to the bilayer, just beneath the lipid headgroup region. nih.govnih.gov The interplay of these electrostatic and hydrophobic forces is crucial for the stable adsorption of Uperin peptides onto the membrane, a prerequisite for their disruptive activity.
Membrane Permeabilization and Disruption Mechanisms
Once a sufficient concentration of Uperin peptides accumulates on the membrane surface, they induce permeabilization, leading to the leakage of cellular contents and cell death. The exact mechanism of this disruption is a subject of ongoing research, with several models proposed for AMPs.
Evidence suggests that Uperin-3.1, along with other members of its family, likely acts via the "carpet model". nih.gov In this mechanism, the peptide monomers bind to the outer leaflet of the membrane, orienting parallel to the surface. mdpi.comrsc.orglatrobe.edu.au As more peptides accumulate, they cover the membrane in a "carpet-like" manner. nih.gov This high concentration of peptides on the surface induces significant tension and physical disruption. mdpi.com Once a critical threshold concentration is reached, the integrity of the bilayer is compromised, leading to the formation of transient holes or the complete disintegration of the membrane, a process akin to a detergent-like effect. latrobe.edu.auresearchgate.net A study examining the virucidal activity of several AMPs, including this compound, against the vaccinia virus concluded that the mechanism of direct virus inactivation was consistent with the carpet model, where the viral outer membrane was efficiently removed by peptide action. nih.gov
While the carpet model is strongly supported for this compound, other pore-forming models, such as the toroidal pore model, are common among different AMPs. In the toroidal pore mechanism, peptides insert into the membrane and induce the lipid monolayers to curve continuously from the upper to the lower leaflet, forming a pore lined by both peptides and lipid headgroups. mdpi.comlatrobe.edu.aunih.gov This creates a "wormhole" that allows for the passage of water, ions, and other small molecules. latrobe.edu.au
While direct evidence for stable toroidal pore formation by this compound is limited, studies on the closely related Uperin-3.5 have shown that under certain conditions, such as the presence of cholesterol, a transmembrane pore-like arrangement can occur. johnlab.deresearchgate.netrti.orgmonash.edu Molecular dynamics simulations have also revealed that Uperin peptides can adopt stable transmembrane configurations. nih.govnih.gov This suggests that while a carpet-like disruption may be the primary mechanism, the capacity to form or stabilize transient, pore-like structures under specific membrane conditions cannot be entirely ruled out for the Uperin family.
Influence of Membrane Lipid Composition on this compound Interaction (e.g., cholesterol presence)
The lipid composition of a target membrane significantly influences the activity of Uperin peptides. The selectivity of many AMPs for bacterial over mammalian cells stems from differences in membrane composition. mdpi.comdigitellinc.com Bacterial membranes are rich in anionic lipids, which electrostatically attract the cationic peptides, whereas mammalian membranes are typically zwitterionic and contain high concentrations of cholesterol. mdpi.commdpi.com
Cholesterol, a key component of eukaryotic membranes, plays a crucial role in modulating membrane fluidity, thickness, and rigidity. mdpi.comnih.govnih.gov Its presence can dramatically alter the interaction of AMPs with the bilayer. For Uperin-3.5, research has shown that the presence of cholesterol in artificial membranes significantly changes the peptide-membrane interaction, promoting a transmembrane, pore-like arrangement. johnlab.demonash.edu This suggests that cholesterol can influence the specific mechanism of membrane disruption. High concentrations of cholesterol generally increase the packing and order of the lipid acyl chains, which can make the membrane more resistant to disruption by some AMPs, potentially contributing to their selectivity. digitellinc.commdpi.com
| Membrane Component | Typical Location | Interaction with Uperin Peptides | Resulting Effect on Mechanism |
|---|---|---|---|
| Anionic Lipids (e.g., PG) | Bacterial Membranes | Strong electrostatic attraction with cationic peptides. | Promotes initial binding and concentration at the membrane surface, facilitating carpet or pore formation. |
| Zwitterionic Lipids (e.g., PC) | Mammalian Membranes | Weaker electrostatic attraction. | Reduced initial binding affinity compared to bacterial membranes. |
| Cholesterol | Mammalian Membranes | Modulates membrane rigidity and fluidity; can alter peptide insertion and orientation. | May inhibit carpet-like disruption but can promote transmembrane, pore-like arrangements for some Uperins (e.g., Uperin-3.5). johnlab.demonash.edu |
Amyloidogenic Characteristics and Functional Amyloid Formation (focusing on Uperin-3.5 as a widely studied congener)
Beyond their direct antimicrobial activity, Uperin peptides, particularly the extensively studied Uperin-3.5, exhibit a remarkable ability to self-assemble into amyloid fibrils. monash.edudntb.gov.ua These are highly ordered, β-sheet-rich protein aggregates historically associated with neurodegenerative diseases but now recognized for functional roles in various organisms. johnlab.depnas.orgnih.gov
Uperin-3.5 demonstrates chameleon-like properties, capable of adopting different secondary structures depending on the environment. monash.edunih.gov In aqueous solution, it is largely unstructured, but in membrane-like environments, it forms an α-helix. nih.govdntb.gov.ua However, under certain conditions, it can transition to form amyloid fibrils. johnlab.de Interestingly, the antimicrobial and amyloidogenic properties of Uperin-3.5 appear to be inversely related. johnlab.demonash.edu Modifications that enhance fibrillar aggregation, such as removing a positive charge, have been shown to eliminate its membrane-disrupting activity. johnlab.deresearchgate.net
Interrelationship between Antimicrobial Activity and Amyloid Fibril Assembly
The relationship between antimicrobial efficacy and the propensity for amyloid fibril formation is a critical area of research for the Uperin 3 family. Studies on Uperin 3.5 have revealed an inverse relationship between these two properties. researchgate.net Modifications that increase the peptide's tendency to form amyloid fibrils, such as reducing its net positive charge, have been shown to decrease its antimicrobial activity. monash.eduresearchgate.net This suggests a delicate balance between a soluble, active state and an aggregated, less active or inactive state. While specific data for Uperin 3.1 is not available, it is known to possess virucidal activity through membrane disruption, indicating that its antimicrobial function is likely dependent on its ability to interact with and perturb microbial membranes in a non-aggregated or specifically oligomeric form. nih.gov
Structural Polymorphism of Uperin Amyloid Fibrils (Cross-α and Cross-β Conformations)
A remarkable feature of the Uperin 3 family, extensively documented for Uperin 3.5, is its structural plasticity, exhibiting what is known as "chameleon-like" properties. monash.edu This peptide can assemble into distinct amyloid fibril conformations: the canonical cross-β structure and an unusual, functional cross-α architecture. monash.edunih.govpnas.org
Cross-β Fibrils: These are the typical amyloid structures, rich in β-sheets, which Uperin 3.5 tends to form in the absence of lipids. pnas.org This form is considered to be a less active or inactive storage state. pnas.org
Cross-α Fibrils: This conformation is composed of stacked α-helices arranged perpendicular to the fibril axis. nih.gov The formation of this structure is induced by the presence of lipids and is associated with the peptide's antimicrobial activity. pnas.org
This chameleon-like transition between cross-α and cross-β structures represents a potential regulatory mechanism for the peptide's function. pnas.org
Environmental Triggers for Fibril Morphological Transitions (e.g., lipid presence)
Environmental cues are pivotal in dictating the structural conformation and, consequently, the function of Uperin peptides. For the Uperin 3 family, the presence of lipids, such as those found in bacterial cell membranes, is a primary trigger for conformational change. uq.edu.aunih.gov
In an aqueous environment, Uperin peptides are largely unstructured. uq.edu.au However, upon encountering a membrane-mimicking environment (like the presence of lipids or surfactants such as sodium dodecyl sulfate), they transition into a more ordered α-helical structure. nih.govnih.gov This induced helicity is a crucial intermediate step for both membrane disruption and the formation of the functional cross-α amyloid fibrils. nih.govpnas.org The absence of these lipid triggers correlates with the formation of the more stable, but less active, cross-β fibrils. pnas.org
| Environmental Condition | Dominant Uperin 3.5 Conformation | Associated Activity |
| Aqueous Solution | Random Coil / Unstructured | Inactive |
| Presence of Lipids / Membranes | α-Helical / Cross-α Fibrils | Antimicrobial |
| Absence of Lipids (e.g., buffer) | Cross-β Fibrils | Inactive / Storage |
Role of Fibril Aggregation State in Modulating Antimicrobial Function
The aggregation state of Uperin peptides is intrinsically linked to their antimicrobial function. The prevailing model, derived from Uperin 3.5 studies, suggests that the formation of cross-α fibrils on the surface of bacterial cells is essential for its toxic activity. pnas.org This aggregation is not merely a byproduct but a key part of the mechanism, leading to membrane damage and cell death. pnas.org
Conversely, the assembly into cross-β fibrils is associated with reduced antibacterial activity. pnas.org This indicates that the specific architecture of the fibril is critical. The dynamic process of peptide aggregation, induced by and in concert with membrane lipids, appears to be the key determinant of toxicity, rather than a single, static species like a monomer or a mature fibril. pnas.org This suggests a sophisticated regulation mechanism where the peptide is stored in an inactive state and is activated to form its functional amyloid structure upon encountering a microbial threat. pnas.org
Structural Biology and Conformational Dynamics of Uperin 3.1
Secondary Structure Elucidation in Diverse Solvent Environments
The secondary structure of Uperin-3.1 is highly dependent on its environment. In aqueous solution, Uperin-3 peptides, including this compound, are largely unstructured, existing as dynamic random coils. uq.edu.auresearchgate.net However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, Uperin-3 peptides undergo a conformational transition, adopting a predominantly α-helical structure. uq.edu.auresearchgate.net This transition is observed through techniques like Circular Dichroism (CD) spectroscopy, which reveals changes in the peptide's secondary structure content based on its interaction with polarized light. uq.edu.auresearchgate.netresearchgate.netnih.gov The formation of an amphipathic α-helix in membrane-like environments is considered essential for the peptide's interaction with membranes. mdpi.comuq.edu.au
High-Resolution Structural Characterization of Uperin Fibrils
Uperin peptides, including Uperin-3.5 (a closely related member of the Uperin 3 family), are known to exhibit amyloidogenic properties, forming fibrils with structures similar to those implicated in neurodegenerative diseases. nih.gov High-resolution structural techniques, such as Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography, have been employed to characterize these fibril structures. researchgate.netbiorxiv.orgnih.govbiorxiv.org
Uperin 3.5 has been shown to form amyloid cross-β fibrils, with structures determined at atomic resolution using Cryo-EM. researchgate.netbiorxiv.orgnih.govbiorxiv.org These cross-β structures consist of mated β-sheets. researchgate.netbiorxiv.orgnih.govbiorxiv.org Interestingly, Uperin 3.5 is a rare example of a peptide that can exhibit both cross-α and cross-β fibril structures at high resolution, with the cross-α form previously determined by X-ray crystallography. researchgate.netbiorxiv.orgnih.gov This structural polymorphism highlights the peptide's ability to adopt different aggregated states depending on environmental conditions. researchgate.netbiorxiv.orgnih.gov
The cross-β fibril structure of Uperin 3.5 determined by Cryo-EM revealed a 3-blade symmetrical propeller arrangement with nine peptides per fibril layer, featuring tight β-sheet interfaces. researchgate.netnih.govrcsb.org
Molecular Dynamics Simulations of Uperin Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between Uperin peptides and model membranes at an atomic level. mdpi.comnih.govresearchgate.net These simulations have been used to study the binding of Uperin peptides to model bacterial plasma membranes. mdpi.comnih.govresearchgate.net
MD simulations have shown that Uperin peptides, regardless of their initial structural form (α-helical or unstructured random coil), can adopt two stable configurations relative to the membrane: a bound state and a transmembrane state. mdpi.comnih.gov In the bound state, peptides typically lie parallel to the membrane surface, often located right under the head group region in helical form. mdpi.comnih.govresearchgate.net In the transmembrane state, peptides are inserted into the membrane in a vertical or slightly tilted orientation and can form stable pores. mdpi.comnih.gov The depth of peptide insertion is influenced by both the peptide's structure and the balance of its hydrophobic and hydrophilic residues. mdpi.com Simulations also indicate that unstructured forms of peptides can fold into α-helices upon insertion into the membrane. nih.gov
MD simulations have further characterized the process of peptide binding and insertion, revealing that the transition from the bound state to the transmembrane position can involve peptide rotation and an energy barrier of 4-5 kcal/mol. nih.govresearchgate.net
Analysis of Conformational Switches and their Mechanistic Implications
Uperin peptides, particularly Uperin 3.5, demonstrate a remarkable ability to undergo conformational switches between different secondary structures and aggregated states. researchgate.netbiorxiv.orgnih.gov This secondary structure polymorphism is unusual among peptides and proteins. researchgate.net
The transition between random coil in aqueous solution and α-helix in membrane-mimicking environments is a key conformational switch related to membrane interaction. uq.edu.auresearchgate.net Furthermore, Uperin 3.5 exhibits a switch between cross-α and cross-β fibril conformations, which can be induced by environmental conditions, such as the presence of lipids. researchgate.netbiorxiv.orgnih.gov
Molecular dynamics simulations have also provided insights into the relationship between helical stability and the propensity for β-sheet aggregation in Uperin 3.x peptides. researchgate.net Simulations of helix-to-coil transitions suggest an inverse relationship, where lower helical stability correlates with a higher propensity to form β-sheet-rich structures. researchgate.net This indicates that helical intermediates may play a role in the amyloidogenesis pathway of these peptides. researchgate.net The ability of Uperin peptides to switch between different conformations and assembly states is likely central to their multifaceted biological activities, potentially influencing their interactions with bacterial membranes and their ability to form amyloid structures. researchgate.netbiorxiv.orgnih.gov
Structure Activity Relationship Sar Studies of Uperin 3.1 and Its Analogs
Identification of Critical Amino Acid Residues for Antimicrobial Potency
The antimicrobial activity of Uperin-3.1 and other AMPs is closely linked to their interaction with bacterial membranes. This interaction is often mediated by the peptide's net positive charge and amphipathic structure, which facilitates binding to the negatively charged bacterial membrane. Studies on Uperin 3.5, a related peptide from the uperin family, have highlighted the importance of specific positively charged amino acid residues for membrane interaction and antimicrobial activity. For instance, the electrostatic interaction is considered important for the membrane activity of Uperin 3.5. researchgate.net
Research involving Uperin 3.5 has shown that the substitution of a positively charged amino acid at the seventh position with a nonpolar alanine (B10760859) residue can enhance fibrillar aggregation while ablating membrane interaction, indicating an inverse relationship between antimicrobial and amyloidogenic properties. researchgate.net This suggests that the positive charge at this position is critical for membrane binding, a key step in its antimicrobial mechanism.
Impact of Targeted Amino Acid Substitutions (e.g., Alanine Scan, Arginine/Lysine (B10760008) variants) on Biological Activity and Aggregation
Targeted amino acid substitutions, such as alanine scanning and variations in arginine and lysine residues, are common approaches in SAR studies to determine the contribution of specific residues to peptide function.
Studies on Uperin 3.x peptides, including Uperin 3.5, have investigated the impact of replacing positively charged residues like Arginine (Arg) and Lysine (Lys) with alanine. Molecular dynamics simulations and circular dichroism (CD) experiments on Uperin 3.5 and its R7A (Arginine at position 7 replaced by Alanine) variant showed that substituting the positively charged Arg7 with alanine increased the aggregation propensity, fibril content, and propensity for β-sheet formation compared to the wild-type peptide. researchgate.netresearchgate.net This substitution also led to a decrease in positive charge and an increase in hydrophobic residues in the mutant peptide, further increasing the rate of aggregation. researchgate.net
Conversely, the substitution of a positively charged amino acid at position 7 with alanine in Uperin 3.5 was found to enhance fibrillar aggregation and ablate its membrane interaction. researchgate.net This highlights the delicate balance between antimicrobial activity and aggregation, influenced by specific amino acid residues.
While the search results specifically mention alanine substitutions of positively charged residues (Arg/Lys) in Uperin 3.x peptides and their impact on aggregation and membrane interaction, detailed data tables on the quantitative effects of a full alanine scan or a comprehensive series of Arg/Lys variants on the antimicrobial potency against specific strains were not explicitly provided in a format readily extractable into a table from the search snippets. However, the qualitative findings clearly indicate that changes to charged residues significantly impact both biological activity (membrane interaction) and aggregation behavior.
Influence of Peptide Length and C-Terminal Modifications (e.g., amidation)
Peptide length and C-terminal modifications, particularly amidation, are known to influence the activity and stability of antimicrobial peptides.
While specific detailed studies on varying the length of this compound were not prominently featured in the search results, general principles regarding peptide length in amphibian AMPs suggest a minimal length requirement for antimicrobial activity. mdpi.com Truncated peptides have been found to be inactive in some cases. mdpi.com
C-terminal amidation is a common post-translational modification in amphibian AMPs, with approximately 35% of amphibian AMPs in the APD database being C-terminally amidated. mdpi.com This modification can increase the peptide's net positive charge by +1 and is considered essential for the antimicrobial activity of some amphibian peptides. mdpi.com A plausible reason for this is the stabilization of the helical structure, allowing for the formation of an additional hydrogen bond. mdpi.com
Studies on Uperin 3.5 have specifically investigated the impact of C-terminal amidation. Molecular simulations revealed that monomeric C-terminally amidated Uperin 3.5 (U3.5-NH₂) rapidly attached to the lipid bilayer surface and formed a stable α-helix, while the non-amidated form (U3.5-OH) exhibited weaker interactions. researchgate.netbiorxiv.org Amidation also enhanced peptide-bilayer and peptide-peptide interactions in Uperin 3.5 tetramers, initially stabilizing β-sheet structures and facilitating embedding into the bilayer. researchgate.netbiorxiv.org Following dissociation, the amidated monomers formed stable, amphipathic α-helices strongly embedded in the bilayer, consistent with a carpet-like antimicrobial mechanism. researchgate.netbiorxiv.org These findings emphasize the crucial function of C-terminal amidation in stabilizing peptide structure and promoting antimicrobial activity. researchgate.netbiorxiv.org
Computational Approaches in Predicting and Designing this compound Analogs with Enhanced Properties
Computational approaches, such as molecular dynamics (MD) simulations and bioinformatic analysis, play a significant role in understanding the behavior of this compound and in predicting and designing analogs with potentially enhanced properties.
Molecular dynamics simulations have been extensively used to study the interaction of uperin peptides with model bacterial membranes, analyze peptide binding and accumulation, penetration, and pore formation, and investigate the influence of peptides on membrane structure and integrity. mdpi.comresearchgate.net These simulations have provided insights into the stable states of uperin peptides relative to the membrane (bound and transmembrane) and the energy barriers associated with membrane insertion. researchgate.net
MD simulations have also been used to study the β-aggregation process of uperin 3.5 and its mutants, revealing the initial steps involving peptide dimerization and small beta-sheet formation. researchgate.net Simulations have shown that a decrease in positive charge and an increase in hydrophobic residues can increase the rate of aggregation. researchgate.net Furthermore, MD simulations have been able to predict the order of β-sheet propensity among uperin 3.x peptides, indicating the importance of helical intermediates in the amyloidogenesis pathway. researchgate.net
Bioinformatic analysis of large datasets of amphibian AMPs can uncover length-dependent correlations and identify key parameters like peptide length, hydrophobicity, charge, and post-translational modifications that are crucial for designing AMPs. mdpi.com While the search results did not provide specific examples of in silico designed this compound analogs with experimentally verified enhanced properties, the application of computational methods, particularly MD simulations, is evident in understanding the structure-activity relationships and aggregation behavior of uperin peptides, which forms the basis for rational design efforts. researchgate.netmdpi.comresearchgate.net
Computational analysis can also explore the aggregation propensity of different sequences, identifying amino acids favorable or less favored for amyloid formation, which is relevant given this compound's amyloidogenic nature. rsc.org This iterative process, combining experimental validation with computationally informed design, can accelerate the discovery and optimization of new self-assembled peptides. rsc.org
Biosynthesis, Isolation, and Synthetic Approaches for Uperin 3.1
Natural Biosynthetic Pathways in Amphibian Skin Glands
Amphibian skin glands, specifically the multinucleated granular glands (also known as serous or poison glands), are the primary sites for the synthesis and storage of antimicrobial peptides like Uperin-3.1. nsf.govmdpi.com These glands are innervated by the sympathetic nervous system and are capable of releasing their contents onto the skin surface, often in response to stress or injury, through a holocrine mechanism. nsf.govresearchgate.net
The biosynthesis of amphibian AMPs involves gene encoding and subsequent post-translational modifications. imrpress.commdpi.com Peptides are typically stored in secretory granules in an inactive form. mdpi.com Upon stimulation and secretion, these peptides can be activated, sometimes through cleavage by specific endopeptidases that are co-secreted. nsf.govmdpi.com Post-translational modifications, such as C-terminal amidation, are common in amphibian peptides and can influence their activity and structure. mdpi.com For instance, C-terminal amidation, which occurs under the action of peptidylglycine α-amidating monooxygenase, is observed in peptides from species like Xenopus laevis. mdpi.com While the specific details of this compound's biosynthetic pathway are not fully elaborated in the search results, it is understood to follow the general mechanisms observed for other amphibian skin peptides, involving synthesis within granular glands and potential post-translational processing.
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis is a common method for producing peptides like this compound, particularly to confirm their structures and enable bioassays. publish.csiro.auimrpress.com Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for this purpose, allowing for the stepwise assembly of amino acids on a solid support, such as a resin. peptide.comcsic.esbachem.com This method offers a controlled, efficient, and scalable approach to peptide synthesis and simplifies purification because the growing peptide chain remains attached to the solid phase, allowing for the removal of reagents and by-products through filtration. peptide.combachem.com
The SPPS process typically involves a repetitive cycle consisting of: a) Cleavage of the Nα-protecting group. bachem.com b) Washing steps to remove cleavage agents. bachem.com c) Coupling of a protected amino acid to the growing peptide chain. bachem.com d) Washing steps to remove excess reagents and by-products from the coupling reaction. bachem.com
Various coupling reagents and strategies are employed in SPPS, including methods like DIC/HOBt, EDC, BOP, PyBOP, HBTU/HATU/HCTU/TBTU coupling, and microwave irradiation to enhance reactions. peptide.comcem.comfrontiersin.org The Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are common protecting group schemes used in SPPS. peptide.combachem.com For this compound, which has a sequence of GVLDAFRKIATVVKNVV and is amidated at the C-terminus, SPPS using appropriate protecting groups and resin would be the standard synthetic approach. publish.csiro.aunovoprolabs.commol-scientific.com
Considerations for Synthetic Purity and Characterization (e.g., Trifluoroacetic Acid salt influence)
Achieving high purity is crucial for synthetic peptides used in research and potential therapeutic applications. SPPS simplifies purification compared to solution-phase methods, but impurities can still arise. bachem.com Characterization techniques such as mass spectrometry and High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), are essential for analyzing the purity and confirming the sequence and structure of synthetic peptides like this compound. publish.csiro.aue-fas.orgresearchgate.net
A significant consideration in peptide synthesis, especially when using Fmoc chemistry, is the influence of trifluoroacetic acid (TFA). novoprolabs.com TFA is commonly used during the cleavage of the peptide from the resin and the removal of side-chain protecting groups. novoprolabs.comnih.gov As a result, synthetic peptides often contain TFA salts in the final product. novoprolabs.com The presence of TFA residues can impact experimental data, potentially causing unpredictable fluctuations in biological assays. novoprolabs.com TFA can influence cell experiments at nanomolar concentrations and may affect structure studies by altering spectrum absorption. novoprolabs.com Therefore, characterizing the level of TFA salt and potentially employing methods to reduce its content are important aspects of synthetic peptide purity and characterization.
Recombinant Expression Strategies for this compound Production
While chemical synthesis, particularly SPPS, is a primary method for obtaining this compound, recombinant expression offers an alternative strategy for peptide production, especially for larger quantities or for incorporating non-canonical amino acids or modifications that are challenging with standard chemical synthesis. Recombinant expression involves using host organisms, such as bacteria, yeast, or mammalian cells, to produce the peptide based on its gene sequence. tesisenred.net
Advanced Methodologies for Uperin 3.1 Research
Spectroscopic Techniques
Spectroscopic methods are fundamental for characterizing the structural transitions and interactions of Uperin-3.1.
Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of Uperin 3.x peptides, including this compound and its variants, in various environments. CD studies have shown that monomeric uperins are often disordered as random coils in aqueous solutions. fishersci.se The addition of salts or the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) or lipid bilayers, can induce structural transitions towards alpha-helical or beta-sheet conformations. fishersci.senih.govuni.lu For instance, Uperin 3.5 can transition from a beta-sheet structure to an alpha-helical structure upon the addition of SDS or interaction with lipid vesicles. nih.gov CD experiments have also indicated that uperin wild-type peptides demonstrate lower beta-sheet content compared to alanine (B10760859) variants. fishersci.se
Fluorescence Spectroscopy, particularly using dyes like Thioflavin T (ThT), is employed to monitor the aggregation of Uperin 3 peptides. ThT fluorescence increases significantly upon binding to beta-sheet rich amyloid aggregates. uni.luwikipedia.orgcenmed.comciteab.comtristains.com While useful for tracking aggregation kinetics, ThT fluorescence may not distinguish between alpha-helical and beta-sheet aggregates in all cases. nih.gov Fluorescence-based high-throughput screening platforms have also been utilized to assess the activity of antimicrobial peptides, including Uperin 3.1, against various microorganisms. nih.gov
Advanced Microscopy for Morphological Analysis
Microscopy techniques provide visual evidence of this compound's assembly and its effects on cellular structures.
Transmission Electron Microscopy (TEM) is applied to qualitatively analyze the morphology of aggregated Uperin 3.x peptides. TEM images can reveal the formation and characteristics of amyloid fibrils formed by these peptides under different conditions. nih.gov
Cryo-Electron Microscopy (Cryo-EM) offers high-resolution structural details of this compound aggregates, particularly amyloid fibrils. Cryo-EM studies on Uperin 3.5 have revealed the formation of cross-beta amyloid fibrils with atomic resolution. citeab.comtristains.comnih.govguidetopharmacology.org These studies have also demonstrated secondary structure polymorphism in Uperin 3.5 fibrils, with both cross-alpha (determined by crystallography) and cross-beta forms observed, suggesting a potential secondary structure switch mechanism. citeab.comtristains.comnih.govguidetopharmacology.orgwikidata.orgnih.gov Cryo-EM allows for the visualization of the arrangement of peptides within the fibril structure, such as the 3-blade symmetrical propeller of nine peptides per fibril layer observed for Uperin 3.5 cross-beta fibrils. citeab.comguidetopharmacology.org
Biophysical Assays for Quantifying Peptide-Membrane Interactions
Quantifying the interaction between this compound and biological membranes is crucial for understanding its mechanism of action.
Liposome Leakage Assays are used to assess the membrane permeabilization capabilities of peptides. These assays typically involve preparing liposomes (model membrane vesicles) encapsulating a fluorescent probe. Peptide-induced membrane damage leads to the release of the probe, resulting in an increase in fluorescence intensity. cenmed.comnih.gov This technique allows for the quantification of leakage kinetics and the degree of membrane disruption as a function of peptide concentration and lipid composition. cenmed.com
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a sensitive technique for monitoring the binding of peptides to supported lipid bilayers or surface-attached vesicles. nih.govnih.gov QCM-D measures changes in frequency and dissipation as peptides interact with the membrane surface, providing information about the mass of bound peptide and the viscoelastic properties of the formed peptide-membrane layer. nih.gov This technique can detect nanogram binding events and offers a label-free and noninvasive approach to study membrane-peptide interactions, potentially providing a "fingerprint" for the interaction mechanism. nih.govnih.gov
Computational Modeling and Simulation Techniques
Computational methods provide molecular-level insights into the dynamics and interactions of this compound.
Molecular Dynamics (MD) simulations are extensively used to study the interaction of Uperin peptides, such as wild-type Uperin 3.5 and its alanine mutant, with model bacterial membranes composed of lipids like POPE and POPG. wikipedia.orgnovoprolabs.comcenmed.com MD simulations can reveal stable configurations of peptides relative to the membrane, including bound states (parallel to the bilayer surface) and transmembrane states. wikipedia.orgnovoprolabs.comcenmed.com These simulations help understand the influence of peptide structure and lipid composition on binding and insertion. wikipedia.orgnovoprolabs.comcenmed.com MD is also employed to investigate the relationship between peptide helical stability and the propensity for beta-aggregation. fishersci.secenmed.com
Potential of Mean Force (PMF) calculations, often performed in conjunction with MD simulations using techniques like Umbrella Sampling, are used to determine the free energy profile associated with the insertion of a peptide molecule into a lipid bilayer. wikipedia.orgnovoprolabs.comcenmed.comresearchgate.net PMF profiles characterize the energy barriers and stable states during the peptide's transition from the aqueous phase to the membrane, providing quantitative data on the energetics of membrane interaction. wikipedia.orgnovoprolabs.comcenmed.com
High-Throughput Screening Platforms for Derivative Discovery
High-throughput screening (HTS) is a valuable tool for identifying novel this compound derivatives or related peptides with desired properties. HTS platforms enable the rapid screening of large libraries of synthetic or naturally occurring peptides for specific activities, such as antimicrobial efficacy against various pathogens. nih.gov Fluorescence-based screening is one approach used in HTS to identify active peptides. nih.gov This allows for the efficient discovery of promising candidates for further investigation and potential derivative design. nih.govnih.govlipidmaps.org
Comparative Analysis and Interplay with Other Peptide Systems
Comparison of Uperin-3.1 with Other Amphibian Antimicrobial Peptides (e.g., Magainin, Aurein, Caerin)
Amphibian skin secretions are a rich source of diverse antimicrobial peptides, many of which exhibit potent activity against a broad spectrum of microorganisms. This compound belongs to this class of peptides, alongside well-studied families such as Magainins, Aureins, and Caerins imrpress.com. These peptides generally share common features considered prerequisite for their lytic activity, including a net positive charge, a significant proportion of hydrophobic amino acids (typically at least 50%), and a propensity to form amphipathic alpha-helical or beta-sheet structures upon interaction with target cell membranes imrpress.com.
While sharing these general characteristics, amphibian AMPs exhibit considerable variability in their amino acid sequences, lengths, and specific spectrum of action imrpress.com. This diversity allows different frog species to possess a unique repertoire of defense peptides imrpress.com.
Comparative studies have examined the activity and mechanisms of this compound alongside other amphibian AMPs. For instance, in a study investigating activity against vaccinia virus membranes, this compound was compared with peptides including a Magainin-2 analog and a cecropin-LL37 hybrid researchgate.netnih.gov. The study found that this compound, the Magainin-2 analog, and the hybrid peptide all demonstrated activity against the viral envelope, consistent with a carpet model of membrane disruption researchgate.netnih.govresearchgate.netresearchgate.net. However, this compound was observed to be less effective at direct virucidal activity compared to LL-37 in this context researchgate.netnih.gov. Interestingly, despite its lower direct virucidal effect, this compound was equally effective as other tested peptides at inducing susceptibility to neutralizing antibody, suggesting it might employ additional mechanisms, such as exposing sequestered antigens, besides direct membrane disruption researchgate.netnih.gov.
Magainin 2 is recognized as a foundational frog peptide for antibacterial mechanistic studies, primarily acting on bacterial membranes nih.gov. Aurein 1.2 has also been shown to disrupt model membranes via the carpet mechanism researchgate.net. The specific sequence and structural nuances of each peptide, including this compound, contribute to variations in their potency and target specificity against different pathogens and membranes.
Shared Mechanistic Principles with Human Host Defense Peptides (e.g., LL-37)
Host defense peptides (HDPs), also known as antimicrobial peptides, are integral components of the innate immune system across various organisms, including humans. The human cathelicidin (B612621) peptide LL-37 is a prominent example of a human HDP with broad-spectrum antimicrobial activity and immunomodulatory functions guidetopharmacology.orgpeptidesciences.comresearchpeptides.comnih.govnih.gov.
Despite originating from different species, amphibian AMPs like this compound and human HDPs like LL-37 share fundamental mechanistic principles, particularly concerning their interactions with microbial membranes. Both peptide classes are typically cationic and amphipathic, properties that facilitate their initial electrostatic attraction to negatively charged microbial cell membranes imrpress.comresearchgate.netresearchgate.netnih.gov. Upon accumulating on the membrane surface, these peptides can exert their effects through various models, including the carpet model and pore-forming models researchgate.netresearchgate.netnih.gov.
In the carpet model, peptides bind to and cover the membrane surface, leading to membrane thinning and disruption upon reaching a threshold concentration researchgate.netresearchgate.netnih.gov. The pore formation model involves peptides inserting into the membrane and forming defined pores, such as barrel-stave or toroidal pores, which compromise membrane integrity and lead to cell death researchgate.netnih.gov. This compound and LL-37 have both been cited as examples of AMPs whose mechanisms align with the carpet model of membrane disruption researchgate.netresearchgate.net.
Comparative studies, such as the one involving vaccinia virus, directly assess the relative efficacy and shared mechanisms of this compound and LL-37. While LL-37 demonstrated stronger direct virucidal activity in that specific context, the observation that both peptides acted on the viral envelope via a mechanism consistent with the carpet model highlights a shared approach to membrane targeting and disruption researchgate.netnih.gov. This underscores the convergent evolutionary strategies employed by different organisms to develop peptide-based defenses with similar fundamental mechanisms.
Cross-Seeding Phenomena and Functional Links with Pathological Amyloid Peptides
Emerging research suggests intriguing connections between antimicrobial peptides and amyloid peptides, which are typically associated with pathological conditions like neurodegenerative diseases. This link is supported by observations that some amyloid peptides exhibit antimicrobial properties, while certain AMPs possess amyloidogenic characteristics, meaning they can form amyloid-like fibrils nih.govrsc.orgresearchgate.net.
Uperins, including Uperin 3.5 (a related peptide to this compound), have been shown to demonstrate amyloidogenic properties and can form fibrils with structural similarities to those formed by pathological amyloid-beta (Aβ) peptides nih.govresearchgate.net. These uperin fibrils have also been reported to be cytotoxic to model neuronal cells, mirroring the toxicity associated with proteins implicated in neurodegenerative diseases nih.govresearchgate.net. Uperin 3.5, for example, has been described as a "chameleon" functional amyloid capable of forming both cross-beta and cross-alpha fibril structures depending on the environment nih.gov.
A significant aspect of the interplay between AMPs and amyloid peptides is the phenomenon of cross-seeding. This occurs when the presence of one type of peptide can influence the aggregation and fibril formation of another peptide. Studies indicate that certain pairs of AMPs and amyloid peptides can interact, leading to the formation of amyloid fibrils that share structural and pathological properties rsc.org. For instance, the human HDP LL-37 has been shown to interact with and modulate the aggregation of amyloid peptides such as human islet amyloid polypeptide (hIAPP), which is implicated in type II diabetes, and Aβ, associated with Alzheimer's disease rsc.orgrsc.org. LL-37 peptides can bind to hIAPP monomers, oligomers, and fibrils, inhibiting the formation and growth of hIAPP amyloid fibrils rsc.org.
Future Perspectives and Directions in Uperin 3.1 Research
Unraveling Remaining Complexities in Mechanism of Action
While Uperin-3.1 is known to exhibit antimicrobial activity, the precise details of its mechanism of action are not yet fully understood, a common challenge for many AMPs. researchgate.netresearchgate.net Current research suggests that this compound, like other AMPs, can interact with microbial membranes, potentially through mechanisms like the carpet model, which involves the peptide aligning parallel to the membrane surface and disrupting it at high concentrations. researchgate.netresearchgate.netnih.gov Studies using molecular dynamics simulations have investigated the interaction of Uperin peptides, including Uperin-3.5 (a related peptide in the Uperin 3 family), with model bacterial membranes, observing stable configurations where helical peptides are located beneath the head group region parallel to the bilayer surface. nih.gov
However, research also indicates that this compound might employ additional mechanisms beyond direct membrane disruption. researchgate.net For instance, studies on vaccinia virus have shown that this compound, even as one of the less effective peptides in direct virucidal activity compared to others like LL37, was equally effective at inducing susceptibility to neutralizing antibodies. researchgate.net This suggests a potential alternative mechanism that exposes sequestered antigens without necessarily removing the viral membrane. researchgate.net
Future research needs to clarify these multifaceted mechanisms. This could involve further detailed studies using techniques like cryo-electron microscopy (cryo-EM) to visualize peptide-membrane interactions at high resolution, as has been done for other Uperin peptides like Uperin 3.5. nih.govbiorxiv.orgresearchgate.net Understanding how this compound interacts with different types of microbial membranes (bacterial, fungal, viral) and how its structural polymorphism (its ability to form different structures, including amyloid-like fibrils) influences its mechanism of action are critical areas for future investigation. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.net
Exploration of Novel Biological Functions Beyond Antimicrobial Activity
While this compound is primarily recognized for its antimicrobial properties, there is growing interest in exploring other potential biological functions, a trend observed for many amphibian AMPs. mdpi.com Peptidomic studies of frog skin secretions have revealed a diverse array of peptides that likely perform various functions beyond just combating microbes. mdpi.com
The amyloidogenic nature of Uperin peptides, including Uperin 3.5, which can form amyloid-like fibrils, points towards potential roles in areas beyond direct microbial killing. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.net The link between amyloidogenic properties and antimicrobial activity is an active area of research, with some studies suggesting that amyloid formation might be related to membrane damage or other cellular interactions. nih.govmdpi.com Furthermore, the resemblance between self-assembled AMP fibrils and pathological amyloid fibrils in human diseases raises questions about potential interactions or shared pathways that warrant further investigation. rsc.org
Future studies could investigate this compound's potential roles in immunomodulation, wound healing, or even interactions with host cells, building on the understanding that AMPs are key components of innate immunity. researchgate.netmdpi.com Exploring its activity against a wider range of pathogens, including antibiotic-resistant strains, fungi, viruses, and parasites, remains relevant. researchgate.netmdpi.comimrpress.com
Rational Design of this compound Peptidomimetics with Enhanced Stability and Efficacy
A significant challenge in the therapeutic application of peptide-based compounds like this compound is their limited stability in vivo and potential for degradation by proteases. researchgate.netfrontiersin.org Peptidomimetics, molecules that mimic the structure and function of peptides but with improved properties, offer a promising avenue to overcome these limitations. researchgate.netfrontiersin.orgnih.gov
Rational design strategies for this compound peptidomimetics will focus on enhancing its stability, improving bioavailability, and potentially increasing its efficacy or selectivity towards specific targets. This involves modifying the peptide structure through techniques such as incorporating non-natural amino acids, cyclization, or backbone modifications to reduce proteolytic cleavage while retaining or improving the desired biological activity. researchgate.netfrontiersin.org
Computational tools and bioinformatics play a crucial role in the design and optimization of peptidomimetics by predicting structures, binding affinities, and stability. frontiersin.orgchemrxiv.org Future research will likely involve structure-activity relationship (SAR) studies to identify key residues or structural motifs in this compound responsible for its activity and use this information to guide the design of peptidomimetics with enhanced properties. nih.gov The goal is to create stable, potent analogs that are more suitable for therapeutic development. researchgate.net
Investigation of this compound's Role in Ecological Contexts
This compound is derived from the skin secretions of the Australian toadlet Uperoleia mjobergii, where it is believed to play a role in the amphibian's innate defense against microorganisms in its environment. uq.edu.auimrpress.com Understanding the ecological context of this compound is crucial for a complete picture of its biological function and potential evolutionary pressures that shaped its sequence and activity.
Future research could investigate the diversity of Uperin peptides across different amphibian species and populations, correlating variations in sequence and activity with specific environmental niches and microbial exposures. mdpi.comimrpress.com Studying the production and secretion of this compound in response to different stimuli or infections in the toadlet could provide insights into its physiological role. mdpi.com Furthermore, examining the potential impact of environmental factors on the structure and activity of this compound could be valuable.
Investigating the interactions of this compound with the complex microbial communities present on the amphibian skin and in its habitat could shed light on its ecological significance and potential for contributing to microbial community structure. This area of research connects the biochemical properties of the peptide with its broader biological and environmental roles.
Pre-clinical Development of Advanced Delivery Systems for this compound and its Analogs
For this compound or its peptidomimetics to be successfully developed as therapeutic agents, effective delivery systems are essential to ensure they reach their target sites in sufficient concentrations and are protected from degradation. researchgate.netmdpi.com Peptides often face challenges with bioavailability, membrane permeability, and rapid clearance. researchgate.netfrontiersin.org
Future research will focus on the pre-clinical development of advanced delivery systems tailored for this compound and its analogs. Nanotechnology offers promising solutions, including the use of nanoparticles, liposomes, or hydrogels to encapsulate and deliver peptides. researchgate.netmdpi.comnih.gov These systems can improve peptide stability, enhance targeted delivery to infection sites, facilitate cellular uptake, and control release kinetics. mdpi.com
Studies will need to evaluate the efficacy, safety, and pharmacokinetics of this compound and its analogs when formulated within these delivery systems using in vitro and in vivo models. researchgate.net This includes assessing their ability to penetrate tissues, accumulate at the site of infection, and exert their antimicrobial or other desired effects while minimizing potential off-target effects. The development of localized delivery systems, particularly for topical applications against skin infections, could be a relevant initial focus given the peptide's origin.
Q & A
Q. How can machine learning improve predictive modeling of this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
